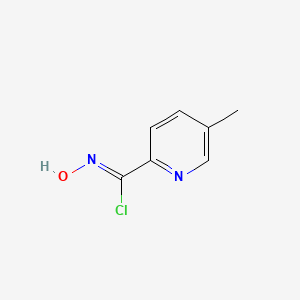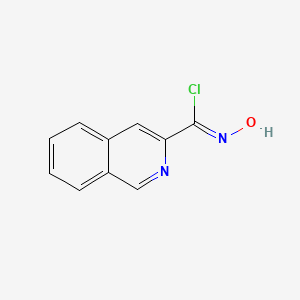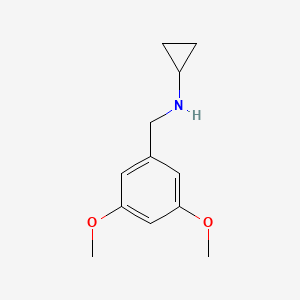
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine
Übersicht
Beschreibung
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine, also known as UMI-77, is a small molecule inhibitor that is widely used in scientific research to study the biological and physiological effects of inhibiting the MDM2-p53 protein-protein interaction. This interaction is critical for the regulation of the p53 tumor suppressor protein, which plays a key role in preventing the development of cancer. In
Wissenschaftliche Forschungsanwendungen
Novel Condensation Reactions
- Three-Component Condensation : A novel class of isoindolinones was formed through a three-component condensation of 2-carboxybenzaldehyde with primary amines and cyanide, involving similar structures to 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine (Opatz & Ferenc, 2004).
Synthesis Methods
- Efficient Synthesis : An efficient synthesis method for N-substituted 2,3-dihydro-1H-isoindoles was developed, which might relate to the synthesis of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine (Subbarayappa & Patoliya, 2009).
- Reductive Amination : The reductive amination of phthalaldehyde by tetracarbonylhydridoferrate produced 2-substituted isoindoles and isoindolines, relevant to the synthesis of related compounds (Watanabe et al., 1979).
Biocatalysis and Medicinal Applications
- Biocatalytic Synthesis : A high-productivity biocatalytic process was developed for (S)-methoxyisopropylamine, an amine related to 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine, applicable in agrochemical manufacturing (Matcham et al., 1999).
- Serotonin Receptor and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives, closely related to the compound of interest, were studied as potential antipsychotics due to their affinity for serotonin receptors and phosphodiesterase 10A inhibition (Czopek et al., 2020).
Reaction Engineering
- Catalytic Amination : The study of amination of 1-methoxy-2-propanol over silica-supported nickel provided insights into the synthesis of related amines (Bassili & Baiker, 1990).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-7-3-6-14-8-10-4-2-5-12(13)11(10)9-14/h2,4-5H,3,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIBWDVMUVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)

![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)


![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)




![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)
